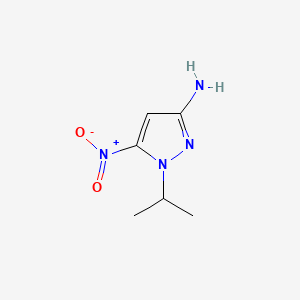

5-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

Beschreibung

5-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is a nitro-substituted pyrazole derivative characterized by an isopropyl group at the N1 position and an amino group at the C3 position. The nitro group at C5 introduces significant electron-withdrawing effects, influencing its electronic structure, solubility, and reactivity. Pyrazole derivatives are widely studied for their biological activity, and the nitro group may enhance binding to specific targets or modify metabolic stability .

Eigenschaften

IUPAC Name |

5-nitro-1-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-4(2)9-6(10(11)12)3-5(7)8-9/h3-4H,1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISKLXKHUQGSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amin beinhaltet typischerweise die Nitrierung eines geeigneten Pyrazolvorläufers. Eine übliche Methode beinhaltet die Reaktion von 1-(Propan-2-yl)-1H-pyrazol-3-amin mit einem Nitriermittel wie Salpetersäure (HNO3) oder einer Mischung aus Salpetersäure und Schwefelsäure (H2SO4). Die Reaktion wird in der Regel unter kontrollierten Temperaturbedingungen durchgeführt, um eine Übernitrierung zu vermeiden und die selektive Bildung der gewünschten Nitroverbindung sicherzustellen.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von 5-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amin die Verwendung von kontinuierlichen Strömungsreaktoren zur Optimierung der Reaktionsbedingungen und zur Steigerung der Ausbeute umfassen. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungsverfahren wie Umkristallisation und Chromatographie kann die Effizienz und Reinheit des Endprodukts weiter verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann weiter oxidiert werden, um Nitroso- oder andere Derivate mit höheren Oxidationsstufen zu bilden.

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas (H2) in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) oder chemischen Reduktionsmitteln wie Natriumborhydrid (NaBH4) zu einer Aminogruppe (-NH2) reduziert werden.

Substitution: Die Nitrogruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen sie durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Häufige Reduktionsmittel umfassen Wasserstoffgas (H2) mit einem Katalysator, Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Nukleophile wie Hydroxidionen (OH-), Alkoxidionen (RO-) oder Amine (RNH2) können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Nitrosoderivaten oder anderen oxidierten Produkten.

Reduktion: Bildung von 1-(Propan-2-yl)-1H-pyrazol-3,5-diamin.

Substitution: Bildung von substituierten Pyrazolderivaten, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann die Nitrogruppe einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren können, was zu verschiedenen biologischen Wirkungen führt. Die Verbindung kann bestimmte Enzyme oder Rezeptoren angreifen und deren Aktivität modulieren und so zelluläre Pfade beeinflussen.

Wirkmechanismus

The mechanism of action of 5-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and affecting cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing vs. Electron-donating groups : The nitro group in the target compound reduces electron density at the pyrazole ring compared to bromine (moderately electron-withdrawing) or methyl groups (electron-donating). This affects reactivity in electrophilic substitutions or redox reactions .

- Stability : Nitro groups can confer thermal stability but may pose challenges in reductive environments (e.g., metabolic degradation to amines) .

Analytical Characterization

For this compound, the nitro group would create regions of high electron deficiency at C5, contrasting with bromine or methyl analogs. Such differences influence intermolecular interactions and crystallinity .

Biologische Aktivität

5-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is a nitrogen-containing heterocyclic compound characterized by a pyrazole ring with a nitro group at the 5-position and an isopropyl group at the 1-position. Its molecular formula is , which indicates the presence of multiple nitrogen atoms that significantly influence its biological properties. This compound has garnered attention for its potential pharmacological applications, particularly in anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

The unique structure of this compound contributes to its chemical behavior, which is typical of pyrazole derivatives. The presence of the nitro group enhances lipophilicity and bioavailability, potentially increasing the compound's efficacy in biological systems.

Key Structural Features

| Feature | Description |

|---|---|

| Nitro Group | Located at the 5-position, influencing reactivity and biological activity. |

| Isopropyl Group | Positioned at the 1-position, enhancing hydrophobic interactions. |

| Pyrazole Ring | A five-membered ring that participates in various biochemical interactions. |

Biological Activities

This compound exhibits a range of biological activities, primarily due to its structural characteristics. The following sections detail its key pharmacological effects.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, possess significant anti-inflammatory properties. These compounds are known to inhibit cyclooxygenases (COXs), enzymes involved in the inflammatory response.

Case Study:

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, showing that compounds with similar structures to this compound exhibited IC50 values ranging from 4.8 to 30.1 µM against NF-kB/AP-1 activation, indicating potent anti-inflammatory activity .

Anticancer Properties

The compound has been investigated for its anticancer potential due to its ability to inhibit specific enzyme pathways involved in tumor growth. Pyrazoles have been shown to interact with various kinases and signaling pathways critical for cancer cell proliferation.

Research Findings:

In vitro studies demonstrated that derivatives of pyrazole can inhibit cancer cell lines such as MCF7 and A549, with IC50 values indicating significant cytotoxicity. For instance, one derivative showed an IC50 of 26 µM against A549 cells .

The biological activity of this compound can be attributed to its interaction with key biological targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenases (COXs) and other enzymes involved in inflammatory pathways.

- Kinase Interaction : It has been shown to bind to various kinases involved in cancer signaling pathways, modulating cell survival and proliferation.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-am | Nitro group at position 4 | Different position affects reactivity |

| 5-Amino-1-(propan-2-yl)-1H-pyrazole | Amino group at position 5 | Exhibits different biological properties due to amino substitution |

| 3-Methyl-1-(propan-2-yl)-1H-pyrazole | Methyl instead of nitro at position 3 | Potentially less reactive but may have distinct biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.